Adenosine 5-Monophosphate

Pharmacology Purinergic Signaling Receptor Resensitization

Adenosine 5'-Monophosphate (5'-AMP) is a naturally occurring ribonucleotide composed of an adenine base, a ribose sugar, and a single phosphate group. As a fundamental cellular metabolite, it sits at the bottom of the adenosine phosphate energy cascade, distinct from its higher-energy analogs Adenosine Diphosphate (ADP) and Adenosine Triphosphate (ATP).

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
Cat. No. B12821033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5-Monophosphate
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10?/m1/s1
InChIKeyUDMBCSSLTHHNCD-VTHZCTBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5-Monophosphate (AMP) Procurement: Key Product-Specific Differentiation Guide for Scientific and Industrial Buyers


Adenosine 5'-Monophosphate (5'-AMP) is a naturally occurring ribonucleotide composed of an adenine base, a ribose sugar, and a single phosphate group. As a fundamental cellular metabolite, it sits at the bottom of the adenosine phosphate energy cascade, distinct from its higher-energy analogs Adenosine Diphosphate (ADP) and Adenosine Triphosphate (ATP). Unlike ATP, which functions primarily as the cell's 'energy currency,' AMP serves as a critical low-energy signal [1]. Its procurement is essential for applications ranging from biochemical research on metabolic regulation to industrial uses as a food additive and pharmaceutical intermediate .

Why In-Class Adenosine Nucleotides Are Not Interchangeable with Adenosine 5-Monophosphate


Treating adenosine nucleotides as generic 'adenine phosphates' is a significant scientific and procurement error, as the number of phosphate groups dictates distinct physicochemical properties and biological functions. For instance, while ATP is a high-energy donor and ADP is an intermediate, AMP uniquely functions as the primary allosteric activator of AMP-activated protein kinase (AMPK) and exhibits a different pharmacological profile on purinergic receptors [1]. The following sections provide quantitative evidence demonstrating why AMP cannot be substituted with ATP, ADP, or adenosine without fundamentally altering experimental outcomes or product performance. These differences directly impact procurement decisions in research, pharmaceutical development, and industrial formulation [2].

Quantitative Evidence for the Selection of Adenosine 5-Monophosphate Over Closest Analogs


AMP is ~3.5x More Potent than Adenosine and Uniquely Effective vs. ADP/ATP in Alpha-Adrenoreceptor Resensitization

In a direct head-to-head comparison using isolated guinea-pig vas deferens tissue, adenosine 5'-monophosphate (AMP) demonstrated superior potency in promoting the resensitization of alpha-adrenoreceptors following desensitization by norepinephrine (NE). The observed potency order was AMP > adenosine > ADP, while adenine and ATP were completely ineffective [1]. This specific activity cannot be replicated by substituting AMP with its in-class analogs.

Pharmacology Purinergic Signaling Receptor Resensitization

AMP is an ~10-Fold Allosteric Activator of AMPK, a Regulatory Function Not Shared by ATP

Adenosine 5'-monophosphate (AMP) is the primary physiological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In a cell-free assay with a physiological ATP concentration of 5 mM, AMP allosterically activated AMPK (γ1- and γ2-containing complexes) by nearly 10-fold, with an EC50 value one to two orders of magnitude lower than the ambient ATP concentration [1]. Critically, ATP acts as an inhibitor, antagonizing AMP binding without causing activation. While ADP can also activate AMPK in some contexts, its potency is lower than AMP for γ1 and γ3 complexes [1].

Metabolism Cell Signaling AMPK Pathway

AMP's Lower Activation Energy for Decomposition (~85 kJ/mol) Confers Superior Stability vs. ADP and ATP

The stability of adenosine nucleotides is inversely related to the number of phosphate groups due to increased charge repulsion. Adenosine 5'-monophosphate (AMP) has an activation energy for decomposition of approximately 85 kJ/mol. This is about 15% lower than that of ADP and 30% lower than that of ATP [1]. This lower energy barrier translates to a reduced propensity for spontaneous hydrolysis compared to its higher-energy counterparts.

Chemical Stability Formulation Science Storage

AMP is an Effective Bitter Taste Blocker, a Sensory Property Not Found in ATP or ADP

Adenosine 5'-monophosphate (AMP) has a unique sensory property: it effectively masks bitter taste. Human sensory panels have demonstrated its efficacy as a bitter-blocker [1]. A comparative study in tea found AMP to be the most effective bitter masker among tested compounds, significantly reducing perceived bitterness without negatively affecting the overall flavor profile [2]. This property is not shared by ATP, ADP, or adenosine.

Food Science Taste Modulation Pharmaceutical Formulation

Validated Application Scenarios for Adenosine 5-Monophosphate Based on Quantitative Differentiation


Investigating Alpha-Adrenergic and Purinergic Signaling Pathways in Isolated Tissue Preparations

As demonstrated by direct comparative data, AMP exhibits a unique and potent ability to augment alpha-adrenoreceptor resensitization, a function not shared by ATP or ADP [1]. Therefore, in any isolated tissue bath study (e.g., using guinea-pig vas deferens or other smooth muscle) designed to probe the interaction between sympathetic nerves and purinergic receptors, AMP is the required nucleotide. Using ATP or ADP would fail to elicit this specific modulatory response, leading to an incomplete understanding of the physiological mechanism.

Specific Allosteric Activation of the AMPK Pathway in Metabolic Research

In cellular and biochemical assays focused on AMP-activated protein kinase (AMPK) signaling, AMP is the sole physiological allosteric activator. As shown by the nearly 10-fold activation and high potency relative to ADP and ATP, only AMP can robustly trigger this pathway at physiological ATP concentrations [1]. This makes AMP an indispensable reagent for screening AMPK modulators, studying energy homeostasis, or investigating metabolic disorders like type 2 diabetes and obesity.

Formulation of Shelf-Stable Aqueous Solutions and Reagents for Long-Term Studies

Due to its inherently lower activation energy for decomposition compared to ATP and ADP, AMP offers superior long-term chemical stability in aqueous formulations [1]. This property makes it the preferred choice for preparing stock solutions, buffers for enzymatic assays (where ATP hydrolysis could be a confounding variable), and any other application where nucleotide degradation over time is a critical concern. Procuring AMP over ATP for these uses minimizes experimental variability caused by reagent breakdown.

Masking Bitter Taste in Nutraceutical, Pharmaceutical, and Food Product Development

The validated, potent bitter-blocking property of AMP, which is absent in other nucleotides, makes it a unique functional ingredient for formulators [1], [2]. In products ranging from oral pharmaceutical suspensions to functional beverages, AMP can effectively suppress the aversive bitter taste of active ingredients (e.g., certain drugs, peptides, or plant extracts) without introducing off-flavors. This leads to improved patient compliance and consumer acceptance, a benefit not obtainable with inosine monophosphate (IMP) or guanosine monophosphate (GMP), which primarily function as umami enhancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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